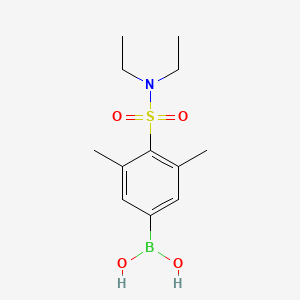

(4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid

Overview

Description

“(4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid” is a type of boronic acid . Boronic acids are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .

Synthesis Analysis

The synthesis of borinic acids, a subclass of organoborane compounds, relies either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . The optimal conditions require nine equivalents of boronic acids, in the presence of a bidentate ligand and K3PO4 (3 equiv.) in refluxing 1,4-dioxane .

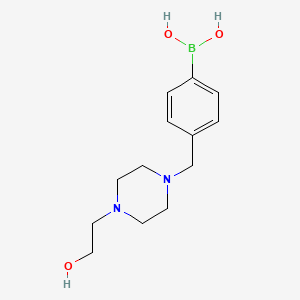

Molecular Structure Analysis

Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids . From a structural point of view, it has been shown that borinic acids can exist as a monomer, dimer (anhydride R2BOBR2), or cyclic trimer ([R2BOH]3), in solution or the solid state, depending on the substitution pattern of the R group .

Chemical Reactions Analysis

Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions .

Physical And Chemical Properties Analysis

The molecular weight of “(4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid” is 257.11 . It is a solid substance .

Scientific Research Applications

Cross-Coupling Reactions

Boronic acids: are pivotal in modern organic chemistry, particularly in Suzuki–Miyaura cross-coupling reactions. This process is used to form carbon-carbon bonds, a fundamental step in the synthesis of various organic compounds. The (4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid can act as a coupling partner due to its ability to transact with different organic halides under catalytic conditions .

Catalysis

The Lewis acidity of boronic acids allows them to be effective catalysts. They can facilitate a range of transformations, including regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions . This particular boronic acid, with its diethylsulfamoyl and dimethylphenyl groups, may offer unique selectivity in such catalytic processes .

Medicinal Chemistry

In medicinal chemistry, boronic acids are used to design and synthesize bioactive compounds . Their structural versatility enables the creation of novel pharmaceuticals with potential therapeutic applications. The sulfamoyl group in this compound could interact with biological targets, offering opportunities for drug discovery .

Polymer Materials

Boronic acids can be incorporated into polymers to impart specific characteristics, such as self-healing properties or responsiveness to stimuli (pH, glucose levels). The unique substituents of (4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid could lead to new materials with specialized applications .

Optoelectronic Materials

Organoboron compounds play a role in the development of optoelectronic materials . They can be used in the creation of light-emitting diodes (LEDs), photovoltaic cells, and other devices. The electronic properties of this boronic acid might be explored for use in such technologies .

Imaging and Biology

Boronic acids can be used in biological imaging due to their ability to bind to various biomolecules selectively. This can be particularly useful in fluorescence imaging or as contrast agents in magnetic resonance imaging (MRI). The (4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid could be modified to serve as a probe in these applications .

Coordination Chemistry

The ability of boronic acids to coordinate with alcohols, diols, and amino alcohols makes them useful in coordination chemistry. They can form complexes with various ligands, which can be studied for their structural and electronic properties .

Environmental Sensing

Finally, boronic acids can be employed in the detection and measurement of environmental pollutants. Their binding properties can be harnessed to create sensors that detect specific substances, such as sugars, alcohols, or phenols in water sources .

Mechanism of Action

Target of Action

Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids, in general, are known to interact with their targets through the formation of cyclic boronate esters with 1,2- or 1,3-diols in biological systems .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Pharmacokinetics

The Log Po/w values, which indicate lipophilicity, range from -1.57 to 0.71 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

Boronic acids are known for their ability to form reversible covalent bonds with hydroxyl groups, which can lead to various biological effects depending on the specific targets and biological context .

Safety and Hazards

Future Directions

Boronic acids are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . They are also used in numerous transversal fields including catalysis, materials science, biology, imaging, etc . Therefore, the future directions of “(4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid” could be in these areas.

properties

IUPAC Name |

[4-(diethylsulfamoyl)-3,5-dimethylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BNO4S/c1-5-14(6-2)19(17,18)12-9(3)7-11(13(15)16)8-10(12)4/h7-8,15-16H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMYJQTZLISWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)S(=O)(=O)N(CC)CC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601172614 | |

| Record name | Boronic acid, B-[4-[(diethylamino)sulfonyl]-3,5-dimethylphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid | |

CAS RN |

1704067-22-0 | |

| Record name | Boronic acid, B-[4-[(diethylamino)sulfonyl]-3,5-dimethylphenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-[(diethylamino)sulfonyl]-3,5-dimethylphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

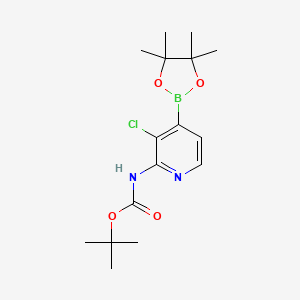

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408818.png)